molecular formula C20H25N5O2S B4561039 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine

Cat. No.: B4561039
M. Wt: 399.5 g/mol
InChI Key: OKROPRPSJUJYJE-UHFFFAOYSA-N
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Description

2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17289623 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential of Piperidine-Oxadiazole Derivatives

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anticancer properties. This research synthesized a range of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, confirming their structure through spectroscopic techniques and assessing their anticancer efficacy. Some compounds demonstrated significant anticancer activity, presenting low IC50 values, which suggests their potential as effective anticancer agents. However, further in vivo studies are necessary to confirm their therapeutic applicability (Rehman et al., 2018).

Corrosion Inhibition by Benzimidazole-Oxadiazole Derivatives

Benzimidazole bearing 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition capabilities on mild steel in sulfuric acid. The study utilized gravimetric, electrochemical, SEM, and computational methods, revealing that these derivatives form a protective layer on the steel surface, demonstrating mixed-type inhibition behavior. The Langmuir adsorption isotherm and associated thermodynamic and kinetic parameters indicate a combination of physisorption and chemisorption mechanisms (Ammal et al., 2018).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The study identified potent scaffolds and linkers within these compounds, which displayed considerable activity and safety indices, suggesting them as promising candidates for further SAR studies and potential tuberculosis treatments (Lv et al., 2017).

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

A series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited moderate to significant activity against various Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents. The research underscores the biological relevance of 1,3,4-oxadiazole bearing compounds, suggesting their importance in developing new antimicrobial treatments (Khalid et al., 2016).

Properties

IUPAC Name

1-[2-[2-(2-methylimidazol-1-yl)ethyl]piperidin-1-yl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-15-21-9-12-24(15)11-7-17-4-2-3-10-25(17)19(26)6-5-18-22-23-20(27-18)16-8-13-28-14-16/h8-9,12-14,17H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKROPRPSJUJYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCCCN2C(=O)CCC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Reactant of Route 2
Reactant of Route 2
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Reactant of Route 3
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Reactant of Route 4
Reactant of Route 4
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Reactant of Route 5
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Reactant of Route 6
Reactant of Route 6
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.